2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core and are known for their biological activities.
Uniqueness
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethyl group, for example, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-3-7-20-16(22)15-13(6-9-24-15)19-17(20)25-11-14(21)18-10-12-5-4-8-23-12/h6,9,12H,2-5,7-8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZVAOARCFNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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